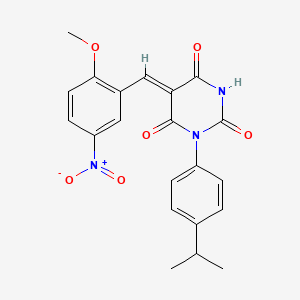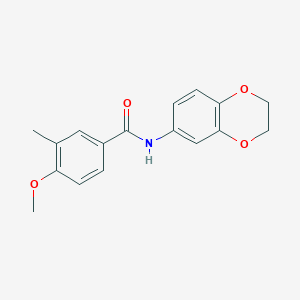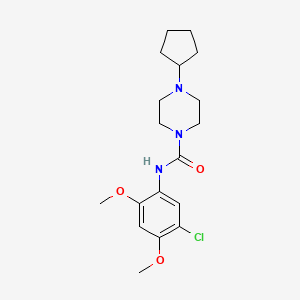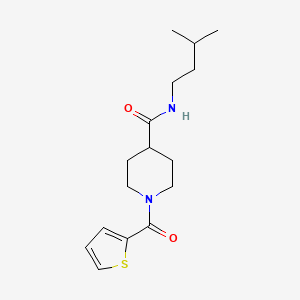![molecular formula C15H19Cl2N3O2S B4707040 2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4707040.png)
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide
描述
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide, also known as KN-93, is a synthetic compound that has been widely used in scientific research for its ability to inhibit calcium/calmodulin-dependent protein kinase II (CaMKII).
科学研究应用
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide has been used in a variety of scientific research applications, including the study of CaMKII function in neurons, cardiac cells, and other tissues. CaMKII is a critical signaling molecule that is involved in many cellular processes, including the regulation of ion channels, gene expression, and synaptic plasticity. By inhibiting CaMKII, this compound can help researchers better understand the role of this important signaling molecule in various physiological processes.
作用机制
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide works by binding to the catalytic site of CaMKII, thereby inhibiting its activity. This inhibition can have a variety of downstream effects, including the regulation of ion channels, gene expression, and synaptic plasticity. The exact mechanism of action of this compound is still being studied, but it is thought to involve the disruption of key interactions between CaMKII and its substrates.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific tissue and cellular context in which it is used. In neurons, this compound has been shown to regulate the activity of ion channels and promote the formation of new synapses. In cardiac cells, this compound can inhibit the development of hypertrophy and protect against ischemic injury. Other studies have shown that this compound can regulate the expression of genes involved in cell proliferation and differentiation.
实验室实验的优点和局限性
One of the main advantages of 2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide is its specificity for CaMKII. Unlike other compounds that can inhibit multiple signaling pathways, this compound is highly selective for CaMKII and does not interfere with other cellular processes. However, this compound does have some limitations. For example, it can be toxic to cells at high concentrations and may have off-target effects at low concentrations. Additionally, this compound is not suitable for use in vivo due to its poor bioavailability.
未来方向
There are many potential future directions for research on 2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CaMKII. Another area of interest is the study of the downstream effects of CaMKII inhibition, including the regulation of ion channels, gene expression, and synaptic plasticity. Finally, there is growing interest in the use of this compound as a therapeutic agent for the treatment of various diseases, including cardiac hypertrophy, ischemic injury, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its ability to inhibit CaMKII. Its specificity for CaMKII makes it a useful tool for studying the role of this important signaling molecule in various physiological processes. While this compound has some limitations, it has many potential future directions for research, including the development of more potent and selective inhibitors, the study of downstream effects, and the use as a therapeutic agent.
属性
IUPAC Name |
2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2S/c16-11-2-3-12(13(17)10-11)14(21)19-15(23)18-4-1-5-20-6-8-22-9-7-20/h2-3,10H,1,4-9H2,(H2,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBAZQSKRRMTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)
![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)


![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)



![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)
![4-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4707032.png)
![2-bromo-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4707066.png)
